Differential Antiproliferative Potency in TRKA G667C-Mutant BAF3 Cells: Trk-IN-9 vs. Selitrectinib
Trk-IN-9 demonstrates superior antiproliferative activity against the TRKA G667C solvent-front resistance mutation compared to the clinical second-generation inhibitor selitrectinib. In Ba/F3 cells engineered to express TRKA G667C, Trk-IN-9 (Compound 12) achieved an IC50 of 4.8 nM [1], whereas selitrectinib exhibited an IC50 of 113.1 nM in the same cellular context [1].
| Evidence Dimension | Antiproliferative activity against Ba/F3-TRKA G667C cells |
|---|---|
| Target Compound Data | IC50 = 4.8 nM |
| Comparator Or Baseline | Selitrectinib (IC50 = 113.1 nM) |
| Quantified Difference | 23.6-fold greater potency (lower IC50) |
| Conditions | Ba/F3 cells stably expressing TRKA G667C mutant |
Why This Matters
This establishes Trk-IN-9 as a demonstrably more potent tool for interrogating TRKA G667C biology than the clinically relevant second-generation comparator selitrectinib.
- [1] Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry, 2024, 275, 116620. View Source
